molecular formula C16H20N4O2S B3003184 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034437-26-6

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B3003184
CAS No.: 2034437-26-6
M. Wt: 332.42
InChI Key: XJKDDPKWVZPADK-UHFFFAOYSA-N
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Description

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine core linked to a pyridazine ring via an ether bond and an ethanone moiety substituted with a thiophen-3-yl group. The pyridazine ring is further functionalized with a dimethylamino group at the 6-position. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular architecture aligns with compounds studied for antimicrobial, anticancer, or kinase-inhibitory activities .

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(2)14-3-4-15(18-17-14)22-13-5-7-20(10-13)16(21)9-12-6-8-23-11-12/h3-4,6,8,11,13H,5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKDDPKWVZPADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic molecule characterized by its unique structural features, including a pyridazine ring, a pyrrolidine moiety, and a thiophene group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective antagonist of the orexin 1 receptor (OX1) and its implications in various pharmacological applications.

Structural Features

The molecular structure of the compound can be represented as follows:

Component Structure
Pyridazine RingContains a nitrogen atom in the ring structure
Pyrrolidine MoietyA five-membered ring with one nitrogen atom
Thiophene GroupA five-membered ring with sulfur
Dimethylamino SubstitutionEnhances nucleophilicity and biological activity

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the dimethylamino group allows for enhanced binding affinity to target proteins, potentially influencing various signaling pathways. The pyridazine and pyrrolidine rings are known to modulate enzyme activities, which can lead to therapeutic effects in conditions such as insomnia, anxiety, and obesity by blocking orexin receptors.

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

  • Orexin 1 Receptor Antagonism : The compound has been identified as a selective antagonist for the orexin 1 receptor (OX1), which plays a crucial role in regulating wakefulness and appetite. This antagonistic action may offer therapeutic avenues for treating sleep disorders and obesity .
  • Phosphodiesterase Inhibition : Similar compounds have shown significant inhibition of phosphodiesterase enzymes, which are vital in regulating cellular signaling pathways involving cyclic nucleotides (cAMP and cGMP). This inhibition can have implications for treating asthma and chronic obstructive pulmonary disease .
  • Anticancer Potential : Preliminary research indicates that derivatives of this compound may exhibit antitumor activity by targeting thioredoxin reductase (TrxR), an important enzyme involved in cancer progression. The modulation of TrxR activity could lead to reduced tumor growth .

Case Studies

A series of studies have been conducted to evaluate the pharmacological properties of compounds similar to this compound:

  • Study on Orexin Receptor Modulation : In vitro assays demonstrated that this compound effectively inhibited orexin-induced signaling pathways in neuronal cell lines, suggesting its potential use in managing sleep disorders .
  • Pharmacokinetic Studies : Animal models showed favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability, indicating its viability for further development as a therapeutic agent .

Data Table: Biological Activities

Activity Type Effect Reference
Orexin 1 Receptor AntagonismSleep regulation
Phosphodiesterase InhibitionAnti-inflammatory effects
Antitumor ActivityReduction in tumor cell viability

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potassium channel opener , which suggests its potential role in treating various cardiovascular and neurological disorders. Its ability to modulate ion channels can lead to therapeutic effects, making it a candidate for further pharmacological studies.

Synthesis of Complex Molecules

As a versatile building block, this compound can be utilized in the synthesis of more complex molecules with potential therapeutic activities. The presence of specific functional groups allows for various chemical modifications, including oxidation, reduction, and substitution reactions, which are crucial for developing new drugs.

Biological Interaction Studies

Research indicates that the pyridazine ring may interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is critical for understanding the compound's mechanism of action and its therapeutic potential .

Case Studies

While specific case studies directly involving 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone are scarce, the following insights from related compounds provide context:

  • Pyridazine Derivatives : Compounds containing pyridazine rings have been studied extensively for their biological activities, including anti-inflammatory and antihypertensive effects. These studies highlight the pharmacological potential of similar structures in drug development .
  • Pyrrolidine-Based Compounds : Research on pyrrolidine derivatives has revealed their neuroprotective effects and applications in treating neurological disorders, suggesting that the incorporation of this ring in new compounds could enhance therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Pyridazine Thiophene Position Core Structure Molecular Weight Reference
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (Target) 6-(Dimethylamino) 3-yl Ethanone ~345.4*
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone 6-Methyl 2-yl Ethanone 303.4
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone None 3-yl Methanone Not reported
1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone 6-Methoxy (pyrazine) Isoxazol-4-yl Ethanone 345.4

*Estimated based on structurally related compounds.

Key Observations:

Methoxy or unsubstituted pyridazine derivatives (e.g., ) lack the amino group’s basicity, which could influence pharmacokinetic properties.

Thiophene Position :

  • The thiophen-3-yl group in the target compound differs from the thiophen-2-yl isomer in . The 3-position may alter steric interactions or electronic distribution, impacting affinity for sulfur-sensitive targets (e.g., cytochrome P450 enzymes).

Core Structure: Ethanone vs. Methanone: The ethanone linker in the target compound and provides a longer spacer than the methanone in , possibly affecting conformational flexibility and target engagement.

Commercial and Research Relevance

  • Supplier Data: Compounds like 1-(6-chloroimidazo[2,1-b]thiazol-5-yl)ethanone () and 1-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone () are commercially available, suggesting the target compound could be sourced through custom synthesis.
  • Patent Landscape :

    • Pyridazine-pyrrolidine derivatives are patented for therapeutic applications (e.g., EP 1 808 168 B1 in ), highlighting their industrial significance.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the pyridazine-pyrrolidine-thiophene scaffold in this compound?

  • Methodological Answer : The synthesis typically involves coupling pyridazine derivatives with functionalized pyrrolidine intermediates. For example, heterocyclic amines (e.g., 6-(dimethylamino)pyridazin-3-ol) can react with activated pyrrolidine precursors (e.g., 3-hydroxy-pyrrolidine) via nucleophilic substitution or Mitsunobu reactions to form ether linkages. Thiophen-3-yl ethanone moieties are introduced through Friedel-Crafts acylation or ketone coupling reactions . Key intermediates include 6-(dimethylamino)pyridazin-3-ol and 3-(thiophen-3-yl)propan-1-one, which are characterized using NMR and mass spectrometry (MS) to confirm regioselectivity .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of dimethylamino groups (δ ~2.8–3.2 ppm), pyrrolidine protons (δ ~3.5–4.5 ppm), and thiophene aromatic signals (δ ~6.9–7.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1200 cm1^{-1}) groups.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the coupling of pyridazine and pyrrolidine derivatives?

  • Methodological Answer : Key variables include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)2_2) or copper(I) iodide for Ullmann-type couplings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of oxygen atoms in pyridazine derivatives.
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
  • Protecting Groups : tert-Butyldimethylsilyl (TBS) groups protect hydroxyl intermediates during multi-step syntheses .
    • Experimental Design : Use a fractional factorial design to test variables (e.g., solvent, catalyst loading) and analyze yield via HPLC .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Topological Polar Surface Area (TPSA) : Calculated using tools like Molinspiration to assess membrane permeability (e.g., TPSA > 100 Å2^2 suggests low blood-brain barrier penetration) .
  • LogP Values : Predict hydrophobicity via software (e.g., Schrödinger’s QikProp) to estimate solubility and absorption.
  • Molecular Docking : Tools like AutoDock Vina simulate binding to biological targets (e.g., kinases or GPCRs) by aligning the pyridazine and thiophene moieties in active sites .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers in the pyrrolidine ring) by acquiring spectra at 25°C and 60°C.
  • 2D NMR Techniques : COSY and NOESY identify through-space couplings between pyrrolidine and thiophene protons.
  • Isotopic Labeling : 15^{15}N-labeled dimethylamino groups clarify nitrogen-related splitting patterns .

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